REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.CO.Cl>C(Cl)Cl.CCOCC>[CH2:16]([N:14]([CH3:15])[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 3 hours the solvent was removed in vacuo
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |